molecular formula C15H21N3 B5787269 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-amino-1-(2-cyclohex-1-en-1-ylethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No. B5787269
M. Wt: 243.35 g/mol
InChI Key: CGGHBHJOBRZJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(2-cyclohex-1-en-1-ylethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, also known as CP-47,497, is a synthetic cannabinoid compound that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used extensively in scientific research to explore the physiological and biochemical effects of cannabinoids.

Mechanism of Action

2-amino-1-(2-cyclohex-1-en-1-ylethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile acts as an agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile binds to these receptors, it produces a range of effects including the release of neurotransmitters and the modulation of ion channels. These effects can lead to changes in the activity of neurons and other cells, which can in turn produce a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
2-amino-1-(2-cyclohex-1-en-1-ylethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been shown to produce a range of biochemical and physiological effects. These include analgesia, hypothermia, and catalepsy. 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has also been shown to have anti-inflammatory effects, and to modulate the release of various neurotransmitters including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is its potency, which can make it difficult to control dosages and can lead to unwanted side effects.

Future Directions

There are several potential future directions for research on 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile and other synthetic cannabinoids. One area of interest is the development of new compounds with improved pharmacological properties, such as increased selectivity for specific cannabinoid receptors. Another area of interest is the exploration of the therapeutic potential of cannabinoids, particularly in the treatment of pain, inflammation, and other conditions. Finally, there is a need for further research into the mechanisms of action of cannabinoids and their effects on various physiological and biochemical processes.

Synthesis Methods

The synthesis of 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves several steps, including the reaction of cyclohex-1-ene with acrylonitrile to form 2-cyclohex-1-en-1-ylacrylonitrile. This compound is then reacted with methylamine to form 2-amino-1-(2-cyclohex-1-en-1-ylethyl)acrylonitrile, which is further reacted with 2,3-dimethyl-1,4-benzoquinone to form 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile.

Scientific Research Applications

2-amino-1-(2-cyclohex-1-en-1-ylethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been used extensively in scientific research to explore the physiological and biochemical effects of cannabinoids. It has been shown to have a high affinity for the CB1 and CB2 receptors, and to produce a range of effects including analgesia, hypothermia, and catalepsy. 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has also been used as a tool to study the endocannabinoid system and to investigate the role of cannabinoids in various physiological processes.

properties

IUPAC Name

2-amino-1-[2-(cyclohexen-1-yl)ethyl]-4,5-dimethylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-11-12(2)18(15(17)14(11)10-16)9-8-13-6-4-3-5-7-13/h6H,3-5,7-9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGHBHJOBRZJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CCC2=CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile

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